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Cat. No.: B1684468 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Capivasertib's performance with other alternatives, supported by

experimental data from published research.

Capivasertib (AZD5363) is a potent and selective oral inhibitor of all three isoforms of the

serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] It is a critical component of the

PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, leading to

increased cell proliferation and survival.[3] This guide synthesizes key findings from

independent clinical trials and preclinical studies to provide a comprehensive overview of

Capivasertib's mechanism of action, clinical efficacy, safety profile, and comparison with other

targeted therapies.

Clinical Efficacy in HR+/HER2- Breast Cancer
Capivasertib, in combination with the estrogen receptor antagonist fulvestrant, has

demonstrated significant clinical benefit in patients with hormone receptor-positive (HR+),

human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer,

particularly in tumors with alterations in the PIK3CA, AKT1, or PTEN genes.

CAPItello-291 Phase III Trial
The pivotal, randomized, double-blind, placebo-controlled CAPItello-291 trial (NCT04305496)

evaluated the efficacy and safety of capivasertib plus fulvestrant versus placebo plus
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fulvestrant in patients with HR+/HER2- advanced breast cancer who had progressed on or

after aromatase inhibitor therapy.

Table 1: Key Efficacy Outcomes from the CAPItello-291 Trial

Endpoint
Overall Population
(Capivasertib + Fulvestrant
vs. Placebo + Fulvestrant)

PIK3CA/AKT1/PTEN-
Altered Population
(Capivasertib + Fulvestrant
vs. Placebo + Fulvestrant)

Median Progression-Free

Survival (PFS)

7.2 months vs. 3.6 months

(HR, 0.60; 95% CI, 0.51-0.71;

P<0.001)[4]

7.3 months vs. 3.1 months

(HR, 0.50; 95% CI, 0.38-0.65;

P<0.001)

Objective Response Rate

(ORR)
22.9% vs. 12.2% 28.8% vs. 9.7%

HR: Hazard Ratio; CI: Confidence Interval.

FAKTION Phase II Trial
The FAKTION trial provided earlier evidence for the efficacy of capivasertib in a similar patient

population.

Table 2: Efficacy Data from the FAKTION Trial

Endpoint
Overall Population (Capivasertib +
Fulvestrant vs. Placebo + Fulvestrant)

Median Progression-Free Survival (PFS)
10.3 months vs. 4.8 months (HR, 0.58; 95% CI,

0.39-0.84)

Median Overall Survival (OS)
29.3 months vs. 23.4 months (HR, 0.66; 95%

CI, 0.45-0.97)

Safety and Tolerability

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1495082/full
https://www.benchchem.com/product/b1684468?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The safety profile of capivasertib in combination with fulvestrant is considered manageable.

The most common adverse events are summarized below.

Table 3: Common Adverse Events (Any Grade) in the CAPItello-291 Trial (Capivasertib +

Fulvestrant arm)

Adverse Event Percentage of Patients

Diarrhea 72.4%

Rash 38.0%

Nausea 34.6%

Comparison with Other AKT Pathway Inhibitors
Capivasertib is an ATP-competitive pan-AKT inhibitor. A key comparator in the clinical setting

for HR+/HER2- breast cancer with PIK3CA mutations is the PI3Kα inhibitor, alpelisib.

Table 4: Comparison of Capivasertib and Alpelisib in HR+/HER2- Breast Cancer

Feature
Capivasertib (in
combination with
Fulvestrant)

Alpelisib (in combination
with Fulvestrant)

Target
Pan-AKT (AKT1, AKT2, AKT3)

[1][2]
PI3Kα

Biomarker for Efficacy
PIK3CA, AKT1, or PTEN

alterations
PIK3CA mutations

Median PFS (in biomarker-

positive population)
7.3 months (CAPItello-291) 11.0 months (SOLAR-1)

Key Grade ≥3 Adverse Events Rash (12.1%), Diarrhea (9.3%)
Hyperglycemia (36.6%), Rash

(9.9%)

Preclinical studies have also compared the biochemical potency of Capivasertib with other

pan-AKT inhibitors like Ipatasertib (GDC-0068).
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Table 5: In Vitro Biochemical Potency (IC50) of Pan-AKT Inhibitors

Inhibitor AKT1 IC50 (nM) AKT2 IC50 (nM) AKT3 IC50 (nM)

Capivasertib 3[2] 8[2] 8[2]

Ipatasertib (GDC-

0068)
5[2] 18[2] 8[2]

Lower IC50 values indicate greater potency.

Experimental Protocols
Detailed methodologies for key experiments cited in Capivasertib research are provided

below.

Cell Viability Assay (MTS Assay)
This protocol is based on methods used in preclinical studies to assess the effect of

Capivasertib on cancer cell proliferation.

Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well

and incubate overnight at 37°C in a 5% CO2 incubator.

Compound Treatment: Treat cells with a serial dilution of Capivasertib (e.g., ranging from

0.003 to 30 µM) or vehicle control (DMSO) for 72 hours.[3]

MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96 AQueous One Solution Cell

Proliferation Assay, Promega) to each well.

Incubation: Incubate the plates for 1-4 hours at 37°C.

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the

percentage of cell viability against the logarithm of the drug concentration.

Western Blot Analysis for AKT Pathway Inhibition
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This protocol is used to validate the inhibition of AKT signaling by Capivasertib.

Cell Lysis: Treat cancer cells with Capivasertib at various concentrations for a specified time

(e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12%

Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in

Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against

phosphorylated AKT (Ser473), total AKT, phosphorylated PRAS40, and a loading control like

β-actin overnight at 4°C. Recommended antibody dilutions typically range from 1:1000 to

1:2000.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at

room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Quantification: Quantify the band intensities using densitometry software and normalize to

the loading control.
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Caption: Capivasertib inhibits AKT phosphorylation, blocking downstream signaling.
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Caption: Workflow for preclinical validation of Capivasertib's activity.
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Caption: The logical basis for Capivasertib's therapeutic effect in cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. What is the therapeutic class of Capivasertib? [synapse.patsnap.com]

2. benchchem.com [benchchem.com]

3. selleckchem.com [selleckchem.com]

4. Frontiers | Adding capivasertib to fulvestrant in patients with hormone receptor-positive
advanced breast cancer: a cost-effectiveness analysis [frontiersin.org]

To cite this document: BenchChem. [Independent Validation of Capivasertib: A Comparative
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684468#independent-validation-of-published-
capivasertib-research-findings]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1684468?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684468?utm_src=pdf-body
https://www.benchchem.com/product/b1684468?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-the-therapeutic-class-of-capivasertib
https://www.benchchem.com/pdf/A_Head_to_Head_Comparison_of_Ipatasertib_and_Capivasertib_in_AKT_Inhibition.pdf
https://www.selleckchem.com/products/capivasertib-azd5363-akt-inhibitor.html
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1495082/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1495082/full
https://www.benchchem.com/product/b1684468#independent-validation-of-published-capivasertib-research-findings
https://www.benchchem.com/product/b1684468#independent-validation-of-published-capivasertib-research-findings
https://www.benchchem.com/product/b1684468#independent-validation-of-published-capivasertib-research-findings
https://www.benchchem.com/product/b1684468#independent-validation-of-published-capivasertib-research-findings
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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